3-(4-ethoxyphenyl)-N'-(3-phenyl-2-propen-1-ylidene)-1H-pyrazole-5-carbohydrazide
Overview
Description
3-(4-ethoxyphenyl)-N'-(3-phenyl-2-propen-1-ylidene)-1H-pyrazole-5-carbohydrazide, also known as EPPC, is a chemical compound that has garnered significant attention in the field of scientific research due to its potential applications in various fields.
Scientific Research Applications
3-(4-ethoxyphenyl)-N'-(3-phenyl-2-propen-1-ylidene)-1H-pyrazole-5-carbohydrazide has been studied extensively for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, this compound has been shown to exhibit significant anti-tumor, anti-inflammatory, and anti-diabetic activities. In organic synthesis, this compound has been used as a key building block for the synthesis of various biologically active compounds. In material science, this compound has been used as a ligand for the synthesis of metal complexes with potential applications in catalysis and materials science.
Mechanism of Action
The exact mechanism of action of 3-(4-ethoxyphenyl)-N'-(3-phenyl-2-propen-1-ylidene)-1H-pyrazole-5-carbohydrazide is not fully understood. However, it is believed to exert its biological effects through the inhibition of various enzymes and signaling pathways, including the NF-κB pathway, COX-2, and 5-LOX.
Biochemical and Physiological Effects:
This compound has been shown to exhibit significant anti-tumor, anti-inflammatory, and anti-diabetic activities. It has also been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and colon cancer cells. In addition, this compound has been shown to exhibit potent anti-inflammatory effects by inhibiting the production of various pro-inflammatory cytokines, such as TNF-α and IL-1β. Furthermore, this compound has been shown to exhibit anti-diabetic effects by improving glucose tolerance and insulin sensitivity.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-(4-ethoxyphenyl)-N'-(3-phenyl-2-propen-1-ylidene)-1H-pyrazole-5-carbohydrazide is its broad range of biological activities, which makes it a potential candidate for the development of new drugs and therapies. However, one of the main limitations of this compound is its relatively low solubility in water, which can make it difficult to work with in certain lab experiments.
Future Directions
There are several potential future directions for the study of 3-(4-ethoxyphenyl)-N'-(3-phenyl-2-propen-1-ylidene)-1H-pyrazole-5-carbohydrazide. One possible direction is the development of new this compound-based drugs and therapies for the treatment of various diseases, including cancer and diabetes. Another possible direction is the further exploration of the mechanism of action of this compound and its potential interactions with various enzymes and signaling pathways. Finally, the synthesis of new this compound derivatives with improved solubility and biological activity is another potential future direction.
Conclusion:
In conclusion, this compound is a chemical compound that has garnered significant attention in the field of scientific research due to its potential applications in various fields. Its broad range of biological activities and potential for the development of new drugs and therapies make it an exciting area of study for future research.
properties
IUPAC Name |
3-(4-ethoxyphenyl)-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]-1H-pyrazole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2/c1-2-27-18-12-10-17(11-13-18)19-15-20(24-23-19)21(26)25-22-14-6-9-16-7-4-3-5-8-16/h3-15H,2H2,1H3,(H,23,24)(H,25,26)/b9-6+,22-14+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDVMKEBZHUVLQV-HSRIELGNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC=CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C=C/C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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